N-(3-bromophenyl)-2,2-dimethylbutanamide
Description
N-(3-bromophenyl)-2,2-dimethylbutanamide is a brominated aromatic amide derivative characterized by a 2,2-dimethylbutanamide backbone linked to a 3-bromophenyl group. The compound’s structure combines a branched aliphatic chain with a halogenated aromatic moiety, which may influence its physicochemical properties and biological activity.
The synthesis of this compound likely involves the reaction of 2,2-dimethylbutanoyl chloride with 3-bromoaniline under standard amidation conditions. Its molecular formula is inferred as C₁₂H₁₆BrNO, with a molar mass of approximately 286.17 g/mol (calculated by adding bromine’s atomic mass to analogs like N-(3-methylphenyl)-2-phenylbutanamide, which has a molar mass of 253.34 g/mol ).
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17g/mol |
IUPAC Name |
N-(3-bromophenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C12H16BrNO/c1-4-12(2,3)11(15)14-10-7-5-6-9(13)8-10/h5-8H,4H2,1-3H3,(H,14,15) |
InChI Key |
VQUYFATVWVWFBC-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NC1=CC(=CC=C1)Br |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Key Findings:
Substituent Effects on Bioactivity: The 3-bromophenyl group in the target compound introduces steric bulk and electronic effects distinct from chlorophenoxy (in ) or methylphenyl (in ) substituents. Bromine’s higher atomic polarizability may enhance binding to hydrophobic pockets in proteins compared to lighter halogens or methyl groups . In ADB-BUTINACA , the 3,3-dimethylbutanamide moiety is essential for cannabinoid receptor affinity. The target compound’s 2,2-dimethyl configuration could alter metabolic stability or receptor selectivity.
Physicochemical Properties: The target compound’s molar mass (~286 g/mol) is higher than simpler analogs like N-(3-methylphenyl)-2-phenylbutanamide (253 g/mol) due to bromine’s contribution. Compared to 2-acetyl-3-methyl-N-phenylbutanamide , the acetyl group reduces steric hindrance but increases hydrogen-bonding capacity, which may affect solubility.
ADB-BUTINACA’s classification as a synthetic cannabinoid highlights the pharmacological relevance of dimethylbutanamide derivatives, suggesting the target compound could be explored for central nervous system activity.
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